molecular formula C8H14BClN2O2 B2447526 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride CAS No. 2096334-91-5

5-(Methylethylamino)pyridine-3-boronic acid hydrochloride

Cat. No. B2447526
M. Wt: 216.47
InChI Key: DJMOXNKFPKSVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is a chemical compound with the CAS Number: 2096334-90-4 . It has a molecular weight of 180.01 . The IUPAC name for this compound is 5-[ethyl (methyl)amino]-3-pyridinylboronic acid .


Molecular Structure Analysis

The InChI code for 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride is 1S/C8H13BN2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h4-6,12-13H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride are not available, boronic acids are generally known to participate in various types of chemical reactions, including coupling reactions and condensation reactions .

Scientific Research Applications

Reactivity and Chemosensor Applications

5-(Methylethylamino)pyridine-3-boronic acid hydrochloride has been studied for its reactivity and potential in chemosensor applications. Iwatsuki et al. (2012) investigated the reactivity of 3-pyridinium boronic acid, a derivative of pyridylboronic acid, with 4-isopropyltropolone in acidic aqueous solutions. This study provides foundational knowledge for developing effective organoboron-based chemosensors, highlighting the impact of substituents on the acidity and reactivity of the boron center in such compounds (Iwatsuki et al., 2012).

Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel compounds. Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, leading to the creation of 3-acyltetramic acids, including derivatives involving boronic acids. This process highlights the compound's role in facilitating complex organic syntheses (Jones et al., 1990).

Antihypertensive Activity

Research by Finch et al. (1978) on derivatives of 5-amino-2-pyridinecarboxylic acids, which are structurally related to 5-(Methylethylamino)pyridine-3-boronic acid hydrochloride, demonstrated potent antihypertensive effects in animal models. This suggests potential therapeutic applications in the field of cardiovascular health (Finch et al., 1978).

Self-Assembly and Drug Carrier Applications

Roy et al. (2023) investigated the self-assembly behavior of boronic acid-based amphiphiles, including pyridine-based boronic acid derivatives. This research is significant for developing new surfactant materials and drug carriers, demonstrating the compound's potential in pharmaceutical applications (Roy et al., 2023).

Coupling Reactions in Organic Synthesis

The compound has also been utilized in various coupling reactions, essential for creating complex organic molecules. Bouillon et al. (2003) described the synthesis of novel halopyridinylboronic acids and esters, demonstrating the compound's role in facilitating Suzuki cross-coupling reactions. This is crucial for the production of new pyridine libraries and for advancing synthetic organic chemistry (Bouillon et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, 5-(Methylthio)pyridine-3-boronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[5-[ethyl(methyl)amino]pyridin-3-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2.ClH/c1-3-11(2)8-4-7(9(12)13)5-10-6-8;/h4-6,12-13H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKWWJKJEIAPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N(C)CC)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylethylamino)pyridine-3-boronic acid hydrochloride

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